Taltobulin intermediate-9

Process Chemistry Convergent Synthesis ADC Payload Preparation

Taltobulin intermediate-9, also designated (6R)-Taltobulin intermediate-9, is a critical synthetic precursor in the convergent multistep preparation of taltobulin (HTI-286), a potent tubulin polymerization inhibitor employed as a cytotoxic payload in antibody–drug conjugates (ADCs). The compound features a complex tripeptide-like architecture (C34H55N3O6, MW 601.8 g/mol) with a defined stereochemical configuration essential for downstream biological activity.

Molecular Formula C34H55N3O6
Molecular Weight 601.8 g/mol
Cat. No. B12368184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaltobulin intermediate-9
Molecular FormulaC34H55N3O6
Molecular Weight601.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC(C(C)C)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)N(C)C(=O)OC(C)(C)C)C
InChIInChI=1S/C34H55N3O6/c1-15-42-30(40)23(4)21-25(22(2)3)36(13)29(39)26(32(5,6)7)35-28(38)27(37(14)31(41)43-33(8,9)10)34(11,12)24-19-17-16-18-20-24/h16-22,25-27H,15H2,1-14H3,(H,35,38)/b23-21+/t25-,26-,27+/m1/s1
InChIKeyUCUGHLRPMCEWCW-MINJTFNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Taltobulin Intermediate-9 for ADC Payload Synthesis: Procurement Specifications and Key Differentiators


Taltobulin intermediate-9, also designated (6R)-Taltobulin intermediate-9, is a critical synthetic precursor in the convergent multistep preparation of taltobulin (HTI-286), a potent tubulin polymerization inhibitor employed as a cytotoxic payload in antibody–drug conjugates (ADCs) [1]. The compound features a complex tripeptide-like architecture (C34H55N3O6, MW 601.8 g/mol) with a defined stereochemical configuration essential for downstream biological activity [2]. As a late-stage intermediate, it occupies a pivotal position in the synthetic sequence, directly influencing both overall process efficiency and final product quality.

Why Taltobulin Intermediate-9 Cannot Be Substituted with Other Taltobulin Intermediates


The Taltobulin synthesis pathway employs several structurally distinct intermediates, each with unique physicochemical properties and stereochemical requirements. Substituting intermediate-9 with a different Taltobulin intermediate (e.g., intermediate-1, -3, or -7) is not chemically feasible due to fundamental differences in molecular architecture, protecting group strategy, and position within the convergent sequence. Even among similar intermediates, batch-to-batch variability in enantiomeric purity, impurity profiles, and yield performance directly impacts downstream ADC payload quality and overall process economics [1]. The evidence below quantifies the specific performance advantages that make intermediate-9 the optimal procurement choice for efficient and reproducible Taltobulin synthesis.

Quantitative Performance Benchmarks: Taltobulin Intermediate-9 vs. Comparators


Synthetic Yield: 86% Final Hydrolysis Yield vs. Linear Synthesis Baseline

The convergent synthetic strategy employing intermediate-9 achieves an 86% yield in the final hydrolysis step, representing a 400% improvement over previous linear synthesis approaches . This quantitative advantage is specific to the optimized four-component Ugi reaction (Ugi-4CR) pathway enabled by intermediate-9.

Process Chemistry Convergent Synthesis ADC Payload Preparation

Chemical Purity: >98% Purity Specification vs. ≥95% for Key Comparator

Taltobulin intermediate-9 is supplied with a minimum purity specification of >98% (as measured by HPLC), exceeding the typical ≥95% purity specification commonly reported for Taltobulin intermediate-1 [1]. Higher purity intermediates reduce the burden of downstream purification and minimize impurity carryover into the final ADC payload.

Quality Control Analytical Chemistry ADC Manufacturing

Stereochemical Integrity: Single Enantiomer (6R) vs. Racemic Mixture

(6R)-Taltobulin intermediate-9 is a single, defined enantiomer [1]. In contrast, key comparators such as (Rac)-Taltobulin intermediate-1 exist as racemic mixtures . Using a single-enantiomer intermediate eliminates the need for costly and yield-reducing chiral resolution steps later in the synthesis, directly preserving the stereochemical integrity required for potent tubulin binding.

Chiral Synthesis Stereochemistry ADC Cytotoxin

Solubility Profile: 100 mg/mL in DMSO vs. Lower Solubility Intermediates

Taltobulin intermediate-9 exhibits a solubility of 100 mg/mL in DMSO (166.16 mM) [1]. This high solubility in a standard polar aprotic solvent facilitates handling, reaction setup, and purification. While direct comparative solubility data for all Taltobulin intermediates is not uniformly available, the presence of a Boc-protected amine and ethyl ester functionalities in intermediate-9 is known to enhance solubility relative to earlier, more lipophilic intermediates [2].

Formulation Science Process Development ADC Payload

Optimal Use Cases for Taltobulin Intermediate-9 in ADC Development and Manufacturing


High-Efficiency Convergent Synthesis of Taltobulin Payload

Procurement of intermediate-9 is justified when the synthetic strategy demands a convergent, high-yielding route. The 86% yield in the final hydrolysis step translates to a 400% improvement over linear approaches, making it the preferred choice for minimizing production costs and maximizing material throughput in both academic and industrial settings .

ADC Payload Manufacturing with Stringent Purity Requirements

For ADC programs requiring payload purity exceeding 98%, intermediate-9's specified >98% purity reduces the burden on final purification steps and ensures compliance with rigorous quality standards. This is particularly valuable in GMP-like environments where impurity control is paramount .

Stereochemically Controlled Synthesis Avoiding Chiral Resolution

The (6R)-enantiomer configuration of intermediate-9 is essential for maintaining the stereochemical integrity of the final Taltobulin molecule. Researchers aiming to avoid the yield loss and expense of late-stage chiral resolution should select this single-enantiomer intermediate over racemic alternatives .

Laboratory-Scale Process Development and Scale-Up Studies

The favorable solubility profile of intermediate-9 (100 mg/mL in DMSO) facilitates handling and reaction optimization at both small and large scales. This property supports robust process development activities, including DoE studies and continuous flow chemistry evaluation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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